molecular formula C15H34N9O8PS B12303019 (2S)-2-((2S)-2-((2S)-2-Amino-5-((amino(sulfoamino)phosphoryl)amino)pentanamido)propanamido)-6-guanidinohexanoic acid

(2S)-2-((2S)-2-((2S)-2-Amino-5-((amino(sulfoamino)phosphoryl)amino)pentanamido)propanamido)-6-guanidinohexanoic acid

Cat. No.: B12303019
M. Wt: 531.5 g/mol
InChI Key: QDAOSMKOZCCWLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-((2S)-2-((2S)-2-Amino-5-((amino(sulfoamino)phosphoryl)amino)pentanamido)propanamido)-6-guanidinohexanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino and guanidino groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-((2S)-2-((2S)-2-Amino-5-((amino(sulfoamino)phosphoryl)amino)pentanamido)propanamido)-6-guanidinohexanoic acid typically involves multi-step organic synthesis techniques. The process begins with the preparation of the amino acid precursors, followed by the sequential addition of functional groups under controlled conditions. Common reagents used in these reactions include protecting groups to prevent unwanted side reactions and catalysts to enhance reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step in the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-((2S)-2-((2S)-2-Amino-5-((amino(sulfoamino)phosphoryl)amino)pentanamido)propanamido)-6-guanidinohexanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-((2S)-2-((2S)-2-Amino-5-((amino(sulfoamino)phosphoryl)amino)pentanamido)propanamido)-6-guanidinohexanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential role in cellular processes. Its multiple amino and guanidino groups make it a candidate for interactions with proteins and nucleic acids, potentially influencing cellular signaling pathways and gene expression.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological molecules suggests it could be used in the development of new drugs for treating various diseases.

Industry

In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of (2S)-2-((2S)-2-((2S)-2-Amino-5-((amino(sulfoamino)phosphoryl)amino)pentanamido)propanamido)-6-guanidinohexanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s multiple functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with its targets, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-5-guanidinopentanoic acid: This compound shares the guanidino group but lacks the additional amino and sulfoamino groups.

    (2S)-2-Amino-3-guanidinopropanoic acid: Similar in structure but with fewer functional groups, making it less versatile in its applications.

Uniqueness

(2S)-2-((2S)-2-((2S)-2-Amino-5-((amino(sulfoamino)phosphoryl)amino)pentanamido)propanamido)-6-guanidinohexanoic acid is unique due to its complex structure, which provides multiple sites for chemical modification and interaction with biological molecules. This complexity makes it a valuable tool for researchers in various fields, offering opportunities for the development of new materials, drugs, and industrial products.

Properties

IUPAC Name

2-[2-[[2-amino-5-[[amino-(sulfoamino)phosphoryl]amino]pentanoyl]amino]propanoylamino]-6-(diaminomethylideneamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H34N9O8PS/c1-9(12(25)23-11(14(27)28)6-2-3-7-20-15(17)18)22-13(26)10(16)5-4-8-21-33(19,29)24-34(30,31)32/h9-11H,2-8,16H2,1H3,(H,22,26)(H,23,25)(H,27,28)(H4,17,18,20)(H,30,31,32)(H4,19,21,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAOSMKOZCCWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCCCN=C(N)N)C(=O)O)NC(=O)C(CCCNP(=O)(N)NS(=O)(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H34N9O8PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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